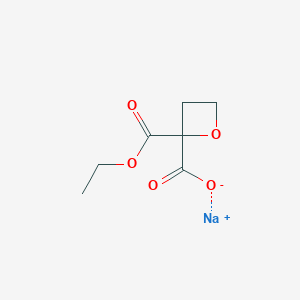

Sodium;2-ethoxycarbonyloxetane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

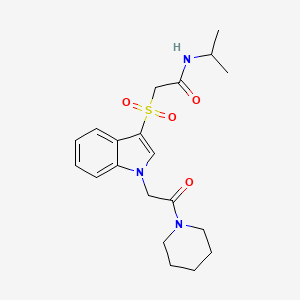

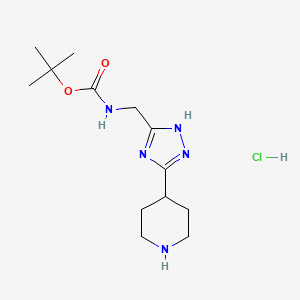

Sodium;2-ethoxycarbonyloxetane-2-carboxylate is a chemical compound with the CAS Number: 2253629-98-8. It has a molecular weight of 196.14 . It is a powder form substance .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C7H10O5.Na/c1-2-11-6 (10)7 (5 (8)9)3-4-12-7;/h2-4H2,1H3, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 196.14 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

1. Use in Carboxylation Reactions

Sodium ethyl carbonate, a related compound to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been explored as a carboxylating agent in the synthesis of various acids. This includes the development of methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which have applications in preparing drugs with antiseptic, antituberculous, and bactericidal activities (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

2. Catalysis in Organic Synthesis

In a study involving the reaction of N-substituted cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate, sodium ethoxide, which is structurally similar to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, acted as a catalyst. This reaction led to the formation of novel organic compounds, demonstrating its utility in synthetic organic chemistry (Gorobets et al., 2010).

3. Versatility in Reduction Reactions

Sodium borohydride, combined with carboxylic acids, forms reagents that can efficiently reduce and N-alkylate a variety of functional groups in organic compounds. These reagents have shown versatility in reducing amides, nitriles, and ketones, among others (Gribble, 1999).

4. Application in Medicinal Chemistry

Sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate, closely related to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been studied for its potential in diagnostic metabolic studies and molecular imaging, particularly through its radioiodination (Abbas, Yunus, & Feinendegen, 2011).

5. Advances in Battery Technology

Research on sodium batteries, including Sodium-ion batteries, has grown significantly, partly due to the high Na+ ion conductivity in certain compounds. This research is pivotal for the development of high-energy batteries for various applications, including electrical vehicles and load leveling (Delmas, 2018).

6. Role in Organic Synthesis

The sodium salt of ethyl tetrazole-5-carboxylate, similar in function to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been used for selective oxidation, leading to the synthesis of novel hydroxytetrazole derivatives. This demonstrates its potential in the creation of new organic compounds (Giles, Lewis, Oxley, & Quick, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2-ethoxycarbonyloxetane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.Na/c1-2-11-6(10)7(5(8)9)3-4-12-7;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULERDKCIFQKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCO1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)

![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)

![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)

![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)